![molecular formula C24H20O3 B5059677 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one](/img/structure/B5059677.png)
3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of related chromen-2-one derivatives involves various chemical reactions, including reductive amination, Michael addition, and Claisen rearrangement. For instance, Mandala et al. (2013) described the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones through reductive amination using sodium cyanoborohydride in methanol (Mandala et al., 2013). Such methods can be adapted for the synthesis of 3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one, with variations in substituents to achieve the desired compound.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives has been extensively studied through various spectroscopic techniques, including IR, NMR, and mass spectroscopy, to characterize their chemical structures. For example, Manolov et al. (2012) determined the crystal structure of a closely related compound using X-ray crystallography, which provides valuable insights into the molecular conformation, bonding patterns, and overall molecular geometry (Manolov & Maichle-Moessmer, 2012).
Chemical Reactions and Properties
Chromen-2-one derivatives participate in a variety of chemical reactions that illustrate their reactivity and interaction with different chemical entities. For instance, Kumar et al. (2015) reported a green, three-component reaction for the synthesis of functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, demonstrating the versatility of chromen-2-ones in synthetic chemistry (Kumar et al., 2015).
properties
IUPAC Name |
3-benzyl-4-methyl-7-phenylmethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-17-21-13-12-20(26-16-19-10-6-3-7-11-19)15-23(21)27-24(25)22(17)14-18-8-4-2-5-9-18/h2-13,15H,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQBKXULJCYVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-(benzyloxy)-4-methyl-2H-chromen-2-one |
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